molecular formula C46H56N4O11 B12336505 22-Oxo-vincaleukoblastine 6'-Oxide

22-Oxo-vincaleukoblastine 6'-Oxide

Cat. No.: B12336505
M. Wt: 841.0 g/mol
InChI Key: RMXAXRWGUNEVQR-VXTPCRFLSA-N
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Description

VincristineN-Oxide is a derivative of vincristine, a well-known chemotherapeutic agent derived from the alkaloid plant Catharanthus roseus. Vincristine is widely used in the treatment of various cancers, including lung cancer, lymphocyte-based leukemia, glioblastomas, and acute myeloid leukemia . VincristineN-Oxide retains many of the therapeutic properties of vincristine but has been modified to potentially enhance its efficacy and reduce side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VincristineN-Oxide typically involves the oxidation of vincristine. This can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction conditions must be carefully monitored to ensure the selective oxidation of the nitrogen atom in the vincristine molecule without affecting other functional groups.

Industrial Production Methods

Industrial production of VincristineN-Oxide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

VincristineN-Oxide undergoes various chemical reactions, including:

    Oxidation: The primary reaction for its synthesis.

    Reduction: Can be reduced back to vincristine under specific conditions.

    Substitution: Can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

    Oxidation: VincristineN-Oxide.

    Reduction: Vincristine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

VincristineN-Oxide has a wide range of applications in scientific research:

Mechanism of Action

VincristineN-Oxide exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By inhibiting the polymerization of tubulin, VincristineN-Oxide disrupts the formation of the mitotic spindle, thereby arresting cell division at metaphase . This mechanism is similar to that of vincristine but may offer enhanced efficacy due to the presence of the N-oxide group.

Comparison with Similar Compounds

VincristineN-Oxide is part of the vinca alkaloid family, which includes compounds such as vinblastine, vindesine, and vinflunine . These compounds share a similar mechanism of action but differ in their chemical structure and therapeutic applications:

    Vinblastine: Used primarily for Hodgkin’s disease and lymphomas.

    Vindesine: Used for acute lymphoblastic leukemia and melanoma.

    Vinflunine: Used for advanced or metastatic transitional cell carcinoma of the urothelial tract.

VincristineN-Oxide is unique in its potential to offer improved therapeutic outcomes with reduced side effects due to its modified structure.

Properties

Molecular Formula

C46H56N4O11

Molecular Weight

841.0 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H56N4O11/c1-7-42(55)22-28-23-45(40(53)59-5,36-30(14-19-50(57,24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)58-4)49(26-51)38-44(31)16-18-48-17-11-15-43(8-2,37(44)48)39(61-27(3)52)46(38,56)41(54)60-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37-,38+,39+,42-,43+,44+,45-,46-,50?/m0/s1

InChI Key

RMXAXRWGUNEVQR-VXTPCRFLSA-N

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Origin of Product

United States

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